molecular formula C17H16N4O3S B14985550 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985550
M. Wt: 356.4 g/mol
InChI Key: WHAGXUSUDVBFOZ-UHFFFAOYSA-N
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Description

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features multiple functional groups, including a thiadiazole ring, a benzofuran moiety, and an oxazole ring. Compounds with such diverse structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the individual ring systems, followed by their sequential coupling under specific conditions. Common reagents might include ethylating agents, oxidizing agents, and coupling catalysts.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, temperature control systems, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the oxazole ring.

    Substitution: Substitution reactions might occur at various positions on the thiadiazole and benzofuran rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a subject of study in reaction mechanism research.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers and coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism by which “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide: can be compared with other compounds containing thiadiazole, benzofuran, and oxazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H16N4O3S/c1-3-15-19-20-17(25-15)18-16(22)12-8-14(24-21-12)10-4-5-13-11(7-10)6-9(2)23-13/h4-5,7-9H,3,6H2,1-2H3,(H,18,20,22)

InChI Key

WHAGXUSUDVBFOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C

Origin of Product

United States

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